

Spectrophotometric Quantification of Chlorophyll c₂: An Application Note and Protocol

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Compound of Interest

Compound Name: Chlorophyll c₂

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Introduction

Chlorophyll c₂ is a significant accessory pigment found in many marine phytoplankton, including diatoms and dinoflagellates. Its quantification is crucial for ecological studies, primary productivity assessments, and in the screening of novel compounds from marine sources that may have pharmacological relevance. This document provides a detailed protocol for the spectrophotometric quantification of chlorophyll c₂ using the well-established trichromatic method, primarily based on the work of Jeffrey and Humphrey (1975).

Principle

The spectrophotometric method relies on the principle that chlorophylls have distinct absorption spectra in the visible range. By measuring the absorbance of a pigment extract at specific wavelengths, the concentration of individual chlorophylls can be calculated using equations derived from their specific extinction coefficients. This protocol utilizes the Jeffrey and Humphrey (1975) equations, which are widely accepted for the quantification of chlorophylls a, b, c₁ and c₂ in mixed pigment samples.^{[1][2][3]}

Data Presentation

Absorption Maxima of Chlorophyll c₂

The absorption maxima of chlorophyll c_2 can vary slightly depending on the solvent used for extraction.[4][5]

Solvent	Absorption Maxima (nm)
Diethyl ether	447, 580, 627[4]
Acetone	450, 581, 629[4]

Equations for Chlorophyll Quantification (Jeffrey and Humphrey, 1975)

The following equations are used for calculating the concentrations of chlorophylls a, b, and the combined $c_1 + c_2$ in 90% acetone extracts.[1][2][6] The concentrations are expressed in micrograms per milliliter ($\mu\text{g/mL}$) of the extract.

Chlorophyll	Equation
Chlorophyll a (C_a)	$C_a = 11.47(A_{664}) - 0.40(A_{630})$
Chlorophyll b (C_b)	$C_b = 24.36(A_{647}) - 3.73(A_{664})$
Chlorophyll $c_1 + c_2$ (C_c)	$C_c = 21.51(A_{630}) - 5.10(A_{664}) - 1.67(A_{647})$

Note: A_λ represents the absorbance at wavelength λ after correction for turbidity by subtracting the absorbance at 750 nm.

For a more specific determination of chlorophyll c_2 alone when chlorophyll c_1 is also present, chromatographic separation (e.g., HPLC) is recommended. However, for many ecological and screening purposes, the combined chlorophyll $c_1 + c_2$ value is sufficient.

Experimental Protocols

This section details the methodology for the extraction and spectrophotometric quantification of chlorophyll c_2 from phytoplankton samples.

Materials and Reagents

- Glass fiber filters (e.g., GF/F, 0.7 μm pore size)
- Filtration apparatus
- Centrifuge and centrifuge tubes (15 mL and 50 mL, solvent-resistant)
- Spectrophotometer (with a bandwidth of 2 nm or less)
- Quartz or glass cuvettes (1 cm path length)
- Vortex mixer
- Pipettes and tips
- 90% Acetone (v/v in distilled water)
- Magnesium carbonate (MgCO_3) suspension (optional, as a filter aid)
- Fume hood

Sample Collection and Filtration

- Collect a known volume of water containing phytoplankton. The volume will depend on the expected cell density.
- Set up the filtration apparatus with a glass fiber filter.
- If desired, add a small amount of MgCO_3 suspension to the filter to aid in cell retention and prevent pigment degradation.
- Filter the water sample under low vacuum pressure (<0.5 atm) to avoid cell lysis.[7]
- Once filtration is complete, fold the filter in half with the sample side inwards and place it in a labeled centrifuge tube.
- The filters can be processed immediately or stored frozen at -20°C or -80°C in the dark for later analysis.

Pigment Extraction

- To the centrifuge tube containing the filter, add a known volume (e.g., 5-10 mL) of 90% acetone. The volume should be sufficient to fully submerge the filter.
- Cap the tube tightly and vortex vigorously to disintegrate the filter and release the pigments into the solvent.
- Incubate the extract in the dark at 4°C for 12-24 hours to ensure complete pigment extraction.[8]
- After incubation, vortex the sample again.
- Clarify the extract by centrifuging at approximately 500 x g for 20 minutes at 4°C.[9]

Spectrophotometric Measurement

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the spectrophotometer to measure absorbance at the required wavelengths: 750 nm, 665 nm, 664 nm, 647 nm, and 630 nm.
- Use 90% acetone as a blank to zero the spectrophotometer at each wavelength.
- Carefully transfer the clarified supernatant (pigment extract) to a 1 cm cuvette.
- Measure the absorbance of the extract at 750 nm (for turbidity correction) and at 664 nm, 647 nm, and 630 nm.[9] Ensure the absorbance readings at the chlorophyll peaks are within the linear range of the instrument (typically 0.1-1.0). If the absorbance is too high, dilute the extract with a known volume of 90% acetone and re-measure.

Calculations

- Turbidity Correction: Subtract the absorbance at 750 nm from the absorbance readings at 664 nm, 647 nm, and 630 nm.
 - Corrected $A_{664} = A_{664} - A_{750}$

- Corrected $A_{647} = A_{647} - A_{750}$
- Corrected $A_{630} = A_{630} - A_{750}$
- Calculate Chlorophyll Concentrations in the Extract: Use the corrected absorbance values in the Jeffrey and Humphrey (1975) equations provided in Table 3.2 to determine the concentration of chlorophyll $c_1 + c_2$ (in $\mu\text{g/mL}$).
- Calculate Total Chlorophyll in the Sample: To determine the total amount of chlorophyll $c_1 + c_2$ in the original water sample, use the following formula:

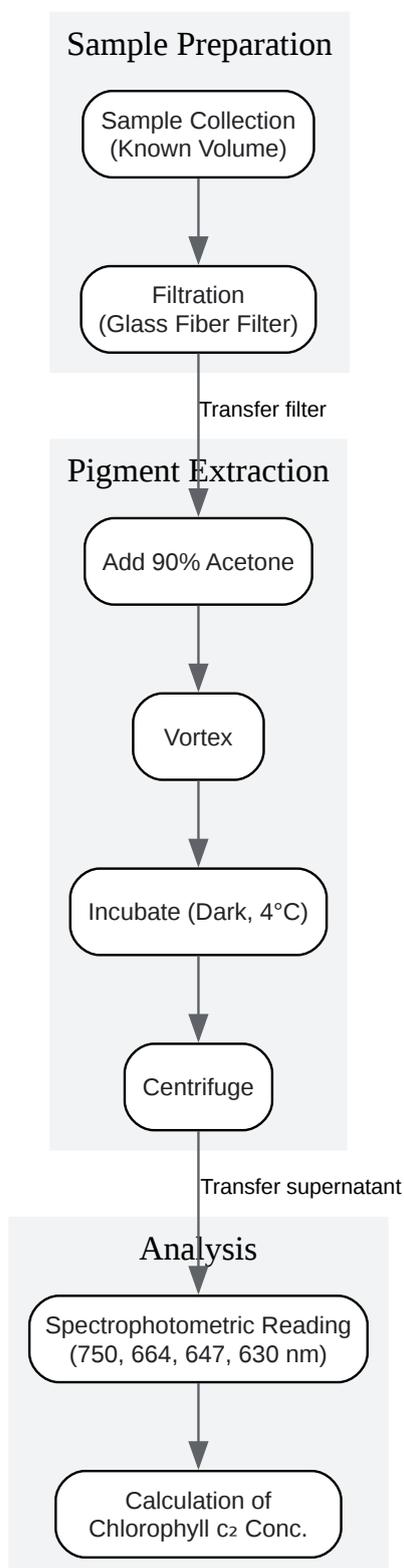
$$\text{Chlorophyll } c \text{ } (\mu\text{g/L}) = (C_e * v) / V$$

Where:

- C_e = concentration of chlorophyll $c_1 + c_2$ in the extract ($\mu\text{g/mL}$)
- v = volume of the solvent used for extraction (mL)
- V = volume of the original water sample filtered (L)

Visualizations

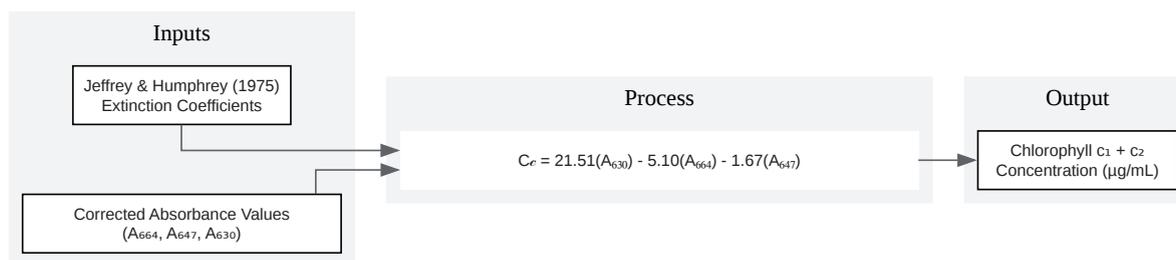
Experimental Workflow



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Caption: Experimental workflow for chlorophyll c₂ quantification.

Logical Relationship of Quantification



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Caption: Logical flow for chlorophyll c₂ quantification.

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